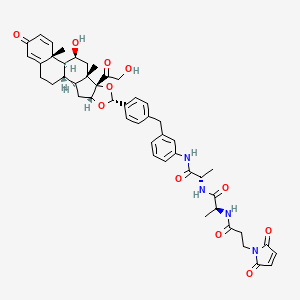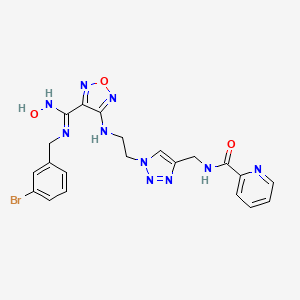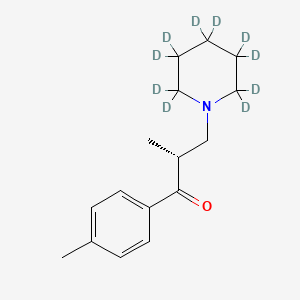
R (-) Tolperisone-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R (-) Tolperisone-d10 is a deuterium-labeled analogue of R (-) Tolperisone. It is a stable isotope-labeled compound, primarily used in scientific research for quantitation during drug development processes . The incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles, making them valuable tools in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R (-) Tolperisone-d10 involves the incorporation of deuterium atoms into the molecular structure of R (-) Tolperisone. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
R (-) Tolperisone-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
R (-) Tolperisone-d10 has a wide range of scientific research applications, including:
Mecanismo De Acción
R (-) Tolperisone-d10, like its non-deuterated counterpart, acts as a centrally acting skeletal muscle relaxant. It exerts its effects by blocking voltage-gated sodium and calcium channels, which inhibits spinal reflexes and reduces muscle tone . The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparación Con Compuestos Similares
Similar Compounds
Tolperisone: The non-deuterated form of R (-) Tolperisone-d10, used for similar applications but without the benefits of deuterium labeling.
Other Deuterated Compounds: Various other deuterium-labeled compounds are used in scientific research for similar purposes, such as deuterated benzene and deuterated chloroform.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the compound’s behavior in biological systems, making it a valuable tool for tracing and quantifying drug interactions and pathways .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
255.42 g/mol |
Nombre IUPAC |
(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2 |
Clave InChI |
FSKFPVLPFLJRQB-DGKXZFAVSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
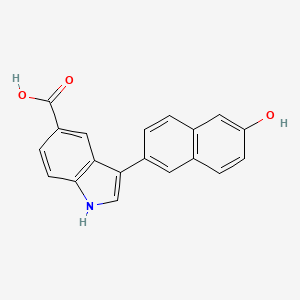

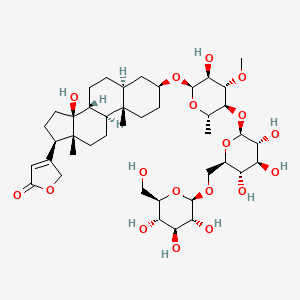
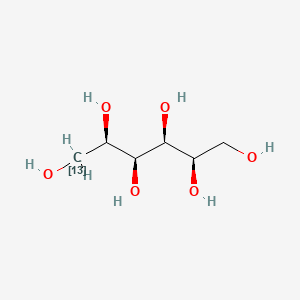
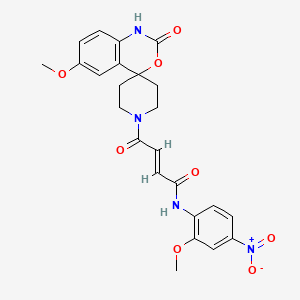
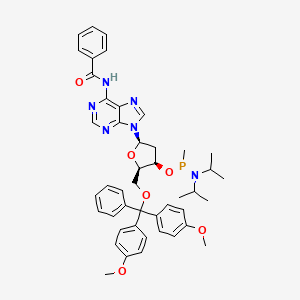
![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)


